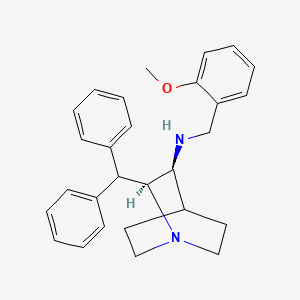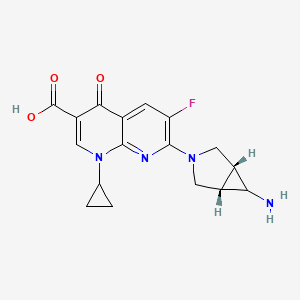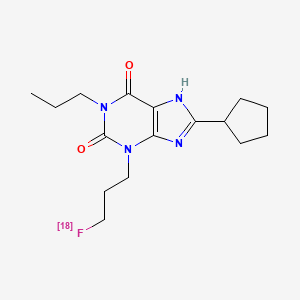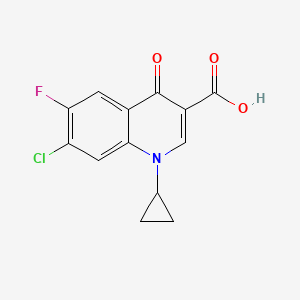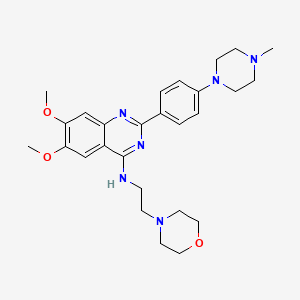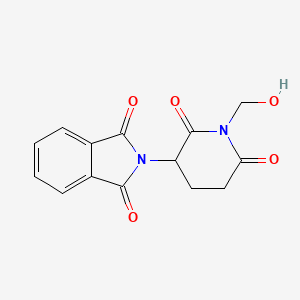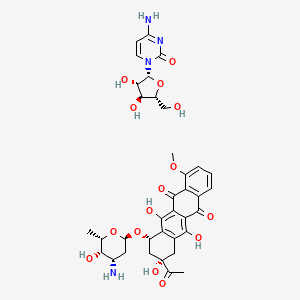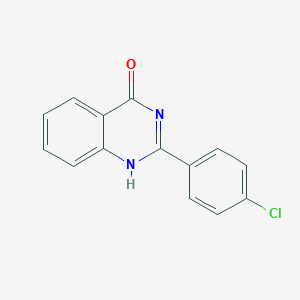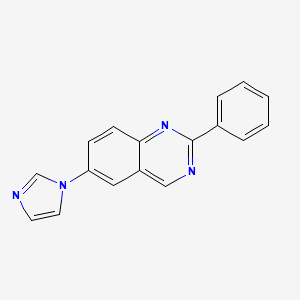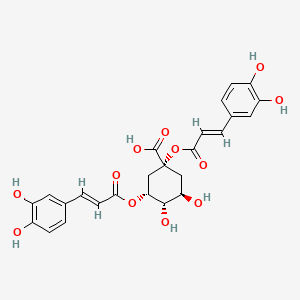
Cynarin
説明
Cynarin is a hydroxycinnamic acid derivative and a biologically active chemical constituent of artichoke (Cynara cardunculus) . It is an ester formed from quinic acid and two units of caffeic acid . The active ingredient in artichoke extract is cynarin, which potentially offers greater benefits than a person might get from eating a single artichoke .
Synthesis Analysis
The first total synthesis of cynaropicrin, a compound related to cynarin, was achieved starting from (S)-α-pinene . The synthesis involved a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction .Molecular Structure Analysis
Cynarin is a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) as indicated by molecular docking analysis . It has good binding activity with therapeutic targets .Chemical Reactions Analysis
Cynarin readily degrades/transforms to other compounds . During the extraction process, manufacturers blend the extract of many artichokes .Physical And Chemical Properties Analysis
Cynarin has a molecular formula of 2412 and a molecular weight of 516.45 . It has a CAS No. of 30964-13-7 .科学的研究の応用
Functional and Therapeutic Potential
Cynara scolymus, which contains a high concentration of Cynarine, serves as a functional food supplement offering various health-promoting benefits . It exhibits anti-inflammatory, antioxidant, liver-protective, bile-expelling, antimicrobial, and lipid-lowering neuroprotective properties .
Anti-Inflammatory Effects
Cynarine has been reported to have intestinal anti-inflammatory effects. For instance, artichoke pectin and modified pectin fractions, which contain Cynarine, have shown to reduce inflammation in the dextran sulfate sodium model of mice colitis .
Antioxidant Potential
The antioxidant potential of Cynarine is often associated with the phenolic contents of artichoke extracts, including caffeic acid and flavonoids . The antioxidant activity of the artichoke extract, which contains Cynarine, has been tested using the FRAP method .
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
Cynarine has shown potential in the treatment of NAFLD. It has been found to significantly reduce the fat deposition ability of NAFLD model cells . This may be closely related to the effective regulation of AKT1 and MAPK1 expression by Cynarine .
Lipid Lowering Effects
Cynarine has certain lipid-lowering effects, which can be beneficial in managing conditions like hyperlipidemia .
Liver Protection
Cynarine has liver-protective properties. It has been found to effectively reduce the levels of ALT and AST released by liver cells due to excessive lipid accumulation .
将来の方向性
特性
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUMTOHNYZQPO-RVXRWRFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309674 | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cynarine | |
CAS RN |
212891-05-9, 30964-13-7 | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cynarine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cynarine [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYNARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-Dicaffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of cynarin?
A: Research suggests that cynarin interacts with various molecular targets, including:* Peroxisome proliferator-activated receptor gamma (PPARγ): Cynarin acts as a partial agonist of PPARγ, potentially explaining its antifibrotic effects. []* Signal transducer and activator of transcription 3 (STAT3) / Nuclear factor-kappa B (NF-κB) pathway: Cynarin appears to inhibit this pathway, contributing to its anti-inflammatory properties. [, , ]* Mitogen-activated protein kinase phosphatase 3 (MKP-3): Studies indicate that cynarin may upregulate MKP-3, further supporting its anti-inflammatory effects. [] * Squalene Synthase (SQS): Computational studies and in vitro experiments suggest cynarin might inhibit SQS, contributing to its lipid-lowering effects. []
Q2: How does cynarin's interaction with these targets translate into its observed biological activities?
A: Cynarin's interaction with different targets explains its multifaceted biological activities:* Anti-inflammatory activity: By inhibiting the STAT3/NF-κB pathway and potentially upregulating MKP-3, cynarin dampens inflammatory responses in various models, including ulcerative colitis and LPS-induced endothelial inflammation. [, ]* Antifibrotic activity: Cynarin's partial agonistic activity on PPARγ may contribute to its ability to inhibit the activation of hepatic stellate cells, potentially mitigating liver fibrosis. []* Lipid-lowering activity: Computational and in vitro studies indicate that cynarin might inhibit SQS, a key enzyme in cholesterol biosynthesis, which could explain its potential to reduce triglyceride levels. []
Q3: Does cynarin affect macrophage polarization?
A: Yes, research suggests that cynarin inhibits the polarization of macrophages towards the pro-inflammatory M1 phenotype. This effect is observed in both in vivo models of ulcerative colitis and in vitro models using LPS/IFN-γ-stimulated RAW264.7 and J774A.1 cells. This modulation of macrophage polarization contributes to cynarin's anti-inflammatory properties. []
Q4: What is the molecular structure of cynarin?
A4: Cynarin is a dicaffeoylquinic acid derivative. Its IUPAC name is 1,3-dicaffeoylquinic acid.
Q5: What is the molecular weight and formula of cynarin?
A5: The molecular formula of cynarin is C25H24O12, and its molecular weight is 516.45 g/mol.
Q6: How does cynarin's stability vary under different processing conditions?
A: Studies on Echinacea angustifolia, a plant that contains cynarin, demonstrate that the drying method significantly influences the extraction yield of cynarin and echinacoside. Oven-drying at 50°C or higher yielded the highest concentrations, while freeze-drying or storage at -80°C or -20°C resulted in minimal or no recovery of these compounds. This suggests that cynarin might degrade in conditions lacking dehydration. Modifying the extraction process by adding acidified methanol before grinding improved the extraction efficiency from frozen samples, but the yields remained lower than those obtained from oven-dried roots. []
Q7: Have computational methods been employed to study cynarin and its interactions?
A: Yes, computational chemistry techniques, particularly molecular docking and molecular dynamics simulations, have been used in several studies:* SQS Inhibition: Molecular docking and molecular dynamics simulations were used to predict the binding mode and affinity of cynarin to SQS, suggesting its potential as an SQS inhibitor. []* RIPK3 Inhibition: Molecular docking studies identified cynarin as a potential inhibitor of RIPK3, a kinase associated with apical periodontitis. [] * MMP-9 Inhibition: Computational studies identified cynarin as a potential MMP-9 inhibitor, suggesting potential therapeutic applications in diseases involving MMP-9 overexpression. [] * MAPK3 Inhibition: Molecular docking and molecular dynamics simulations were employed to investigate cynarin's interaction with MAPK3, highlighting its potential as a MAPK3 inhibitor. []
Q8: How does the structure of cynarin relate to its antioxidant activity?
A: Studies comparing the antiradical activity of cynarin (1,3-dicaffeoylquinic acid) with other phenolic compounds from Cynara cardunculus, including chlorogenic acid and 1,5-dicaffeoylquinic acid, revealed that the number of catechol groups and overall phenolic groups influenced the scavenging activity. The order of increasing antiradical activity was: caffeic acid < chlorogenic acid < luteolin < luteolin-7-glucoside < cynarin < 1,5-dicaffeoylquinic acid. This suggests that the presence and position of caffeoyl groups significantly affect cynarin's antioxidant properties. [, ]
Q9: What is known about the pharmacokinetics of cynarin in humans?
A: While limited information is available on cynarin's pharmacokinetics in humans, one study identified cynarin in rat plasma samples after intraperitoneal administration of the pure compound, but not after oral administration of artichoke leaf extract. This suggests potential differences in absorption and metabolism depending on the route of administration and the matrix in which cynarin is delivered. []
Q10: What is the bioavailability of cynarin?
A10: Limited data is available on the bioavailability of cynarin.
Q11: What are the preclinical findings on the therapeutic potential of cynarin?
A11: Preclinical studies demonstrate promising therapeutic potential for cynarin in various conditions:
- Ulcerative colitis: In a mouse model of dextran sulfate sodium-induced colitis, cynarin administration reduced disease activity index, ameliorated histological damage, and suppressed pro-inflammatory cytokine release in the colon. []
- Liver fibrosis: Cynarin inhibited PDGF-BB-induced proliferation and activation of hepatic stellate cells in vitro, suggesting potential as an anti-fibrotic agent. []
- Hepatotoxicity: In mice, Cichorium glandulosum seed extract, which contains cynarin, effectively protected against cyclophosphamide-induced liver damage. Similarly, pretreatment with cynarin protected against acrolein-induced cytotoxicity in HepG2 cells. []
- Hyperlipidemia: Cynarin reduced triglyceride levels in sodium oleate-induced HepG2 cells, indicating potential as a lipid-lowering agent. []
Q12: What in vitro models have been used to study cynarin's effects?
A: Various cell lines have been employed to investigate cynarin's biological effects, including:* RAW264.7 and J774A.1 macrophages: To study cynarin's impact on macrophage polarization and LPS/IFN-γ-induced inflammation. []* CFSC-8G hepatic stellate cells: To assess the effects of cynarin on PDGF-BB-induced proliferation and activation. []* HepG2 hepatocellular carcinoma cells: To evaluate cynarin's protective effects against acrolein-induced cytotoxicity and to investigate its potential to reduce lipid levels. [, ] * EA.hy926 endothelial cells: To examine cynarin's anti-inflammatory effects in the context of LPS-induced endothelial inflammation. []* Human coronary artery smooth muscle cells (HCASMC): To study the effects of artichoke extracts and cynarin on cytokine-induced iNOS expression. []
Q13: Are there any clinical trials investigating the efficacy of cynarin in humans?
A: While the provided research doesn't mention specific clinical trials on cynarin, one study mentions a controlled trial where cynarin (Listrocol) demonstrated a significant reduction in hypercholesterolemia, pre-beta-lipoproteins, the beta/alpha-lipoprotein ratio, and body weight in patients with dyslipidemia compared to a placebo group. []
Q14: What analytical techniques have been used to identify and quantify cynarin?
A: Several analytical methods have been employed to identify and quantify cynarin:* High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for both qualitative and quantitative analysis of cynarin, often coupled with UV detection (HPLC-UV) or diode array detection (HPLC-DAD). [, , , , , , , , ]* Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more precise identification and structural information about cynarin. [, ]* Thin Layer Chromatography (TLC): This method has been used to separate and identify cynarin in plant extracts. []
Q15: What are the key parameters considered when validating analytical methods for cynarin determination?
A: Analytical methods for cynarin analysis are validated by assessing parameters such as: * Linearity: Determining the linear range of detection for cynarin, ensuring accurate quantification within a specific concentration range. [, , ]* Accuracy: Evaluating the method's ability to provide results close to the true value, often expressed as recovery percentage. [, , ]* Precision: Assessing the method's reproducibility by measuring the agreement between replicate measurements, typically expressed as relative standard deviation (RSD). [, , ]* Specificity: Ensuring the method can selectively detect and quantify cynarin in the presence of other compounds in the sample matrix. []
Q16: Does cynarin exhibit any effects on the immune system?
A: While the provided research does not focus on cynarin's direct effects on immune cells, one study suggests that it can bind to CD28, a co-stimulatory receptor on T cells, and potentially downregulate CD28-dependent interleukin-2 (IL-2) expression. This finding suggests a potential for cynarin to modulate immune responses. []
Q17: When was cynarin first identified, and what were the key milestones in its research?
A: Cynarin was first isolated and identified as the active principle of artichoke in 1954 by Panizzi and Scarpati. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



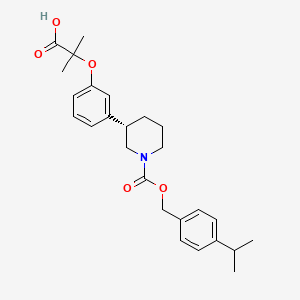
![1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-](/img/structure/B1669577.png)
![3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one](/img/structure/B1669578.png)
